

1,2,3,4-tetrachlorobutane chemical properties and structure

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Compound of Interest

Compound Name: 1,2,3,4-TETRACHLOROBUTANE

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An In-depth Technical Guide to **1,2,3,4-Tetrachlorobutane**: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **1,2,3,4-tetrachlorobutane**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

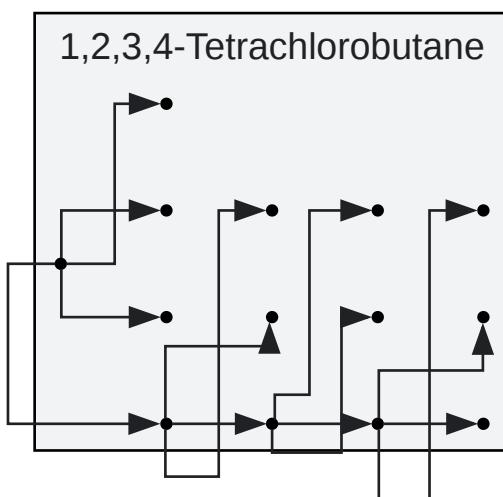
1,2,3,4-tetrachlorobutane is a chlorinated alkane, specifically a butane derivative where chlorine atoms have substituted hydrogen atoms at positions 1, 2, 3, and 4.[1][2][3] Its chemical formula is C₄H₆Cl₄.[1][4] The presence of two chiral centers at carbons 2 and 3 gives rise to stereoisomerism, resulting in three distinct stereoisomers: a meso compound and a pair of enantiomers (the dl- or racemic form).[4][5]

The meso form possesses an internal plane of symmetry, rendering it achiral despite having stereogenic centers.[5] This symmetry also allows for a more ordered crystal lattice, resulting in a significantly higher melting point compared to the racemic mixture.[4][5]

Key Identifiers:

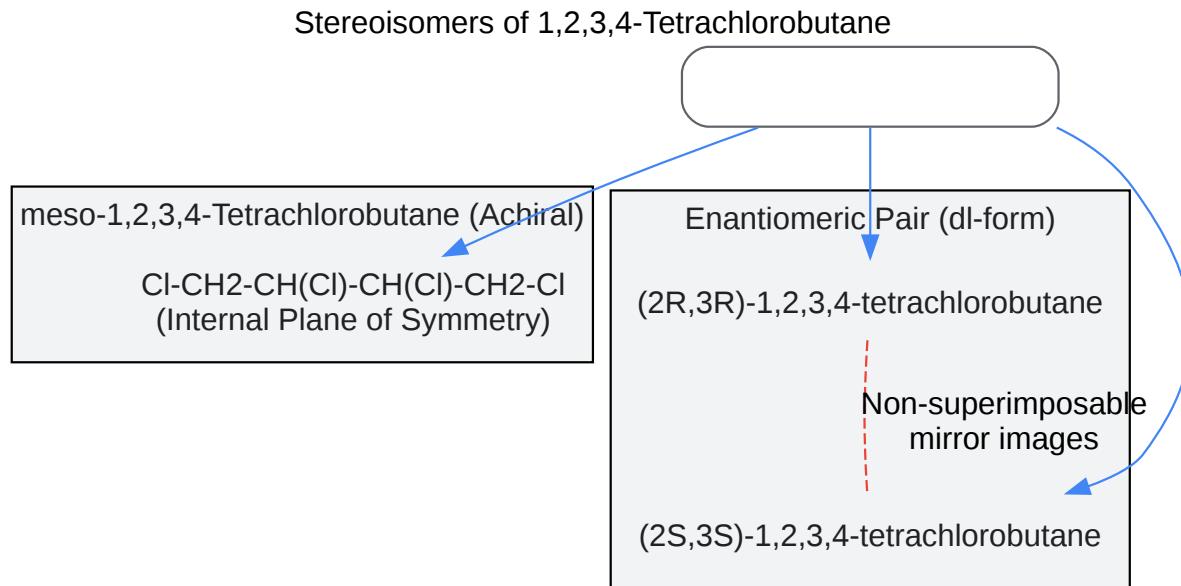
- IUPAC Name: **1,2,3,4-tetrachlorobutane**[1][4]
- CAS Number: 3405-32-1 (for the general compound), 28507-96-2 (for the meso or rel-(2R,3S)-form)[1][4][6]

- Molecular Formula: C₄H₆Cl₄[\[1\]](#)[\[4\]](#)
- SMILES: C(C(C(CCl)Cl)Cl)Cl[\[1\]](#)[\[4\]](#)[\[7\]](#)
- InChI: InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2[\[1\]](#)[\[4\]](#)
- InChIKey: IXZVKECRTHXEEW-UHFFFAOYSA-N[\[1\]](#)



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Caption: 2D structure of **1,2,3,4-tetrachlorobutane**.



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Caption: Stereoisomers of **1,2,3,4-tetrachlorobutane**.

Physicochemical Properties

The physical and chemical properties of **1,2,3,4-tetrachlorobutane** are summarized in the table below. Note that some values are estimated, and physical properties like melting point differ significantly between stereoisomers.

Property	Value	Source
Molecular Weight	195.9 g/mol	[1][4]
Exact Mass	195.919411 Da	[1][8]
Monoisotopic Mass	193.922361 Da	[1]
Density	1.3920 - 1.4068 g/cm ³ (estimate)	[2][8]
Boiling Point	~191.03 °C (estimate)	[8]
Melting Point	meso form: ~73 °C	[4][5]
dl-form: ≤ 0 °C (liquid at room temp)	[4]	
General (estimate): 28.17 °C	[8][9]	
XLogP3	2.7	[2][8]
Appearance	Colorless liquid or white powder/crystals	[9]
Solubility	Expected to be soluble in organic solvents and poorly soluble in water.	

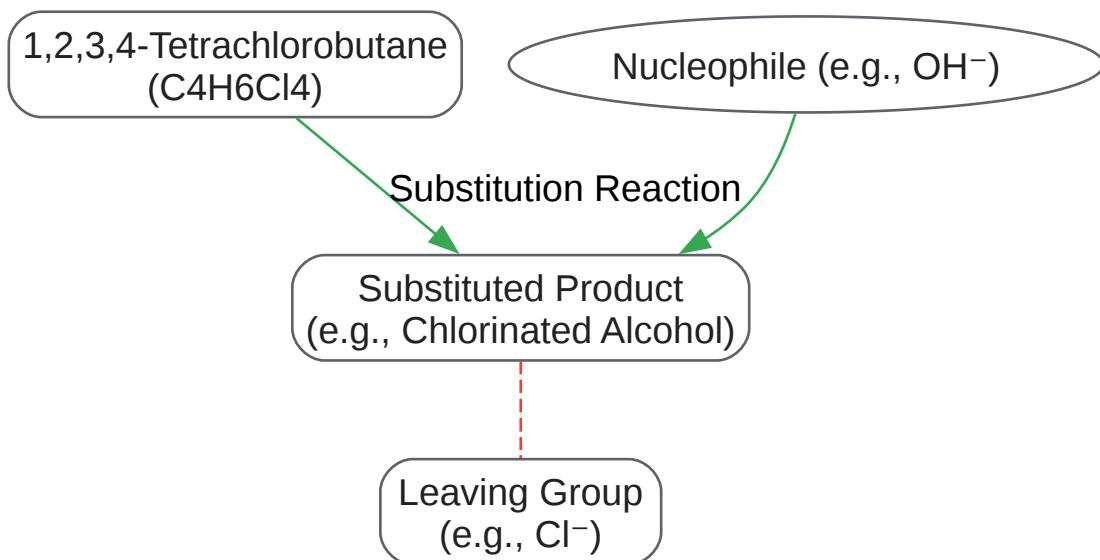
Reactivity and Chemical Behavior

As a chlorinated hydrocarbon, **1,2,3,4-tetrachlorobutane** exhibits reactivity typical of alkyl halides. Its electrophilic nature, enhanced by the presence of four chlorine atoms, makes it susceptible to nucleophilic attack.[4]

- Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles. For example, hydrolysis with a base can yield alcohol derivatives.[4]
- Elimination Reactions: Under appropriate conditions, it can undergo dehydrochlorination to form alkenes.[5]

- Reductive Dechlorination: Reaction with reducing agents can lead to the formation of less chlorinated butanes.[\[5\]](#)

The compound is utilized as a chemical intermediate in organic synthesis for producing other chlorinated compounds and has been studied for its potential applications in polymer chemistry.[\[4\]](#)[\[5\]](#)



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Caption: Generalized nucleophilic substitution pathway.

Experimental Protocols

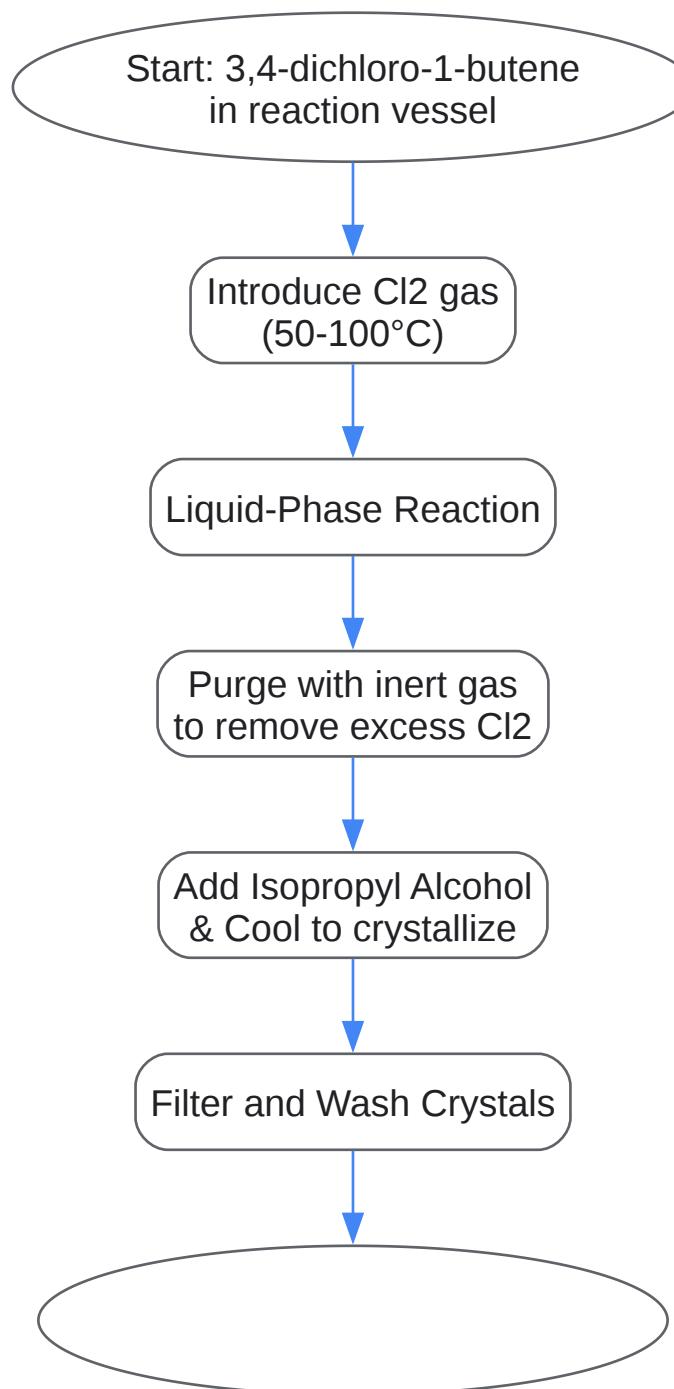
Synthesis

The primary industrial synthesis of **1,2,3,4-tetrachlorobutane** involves the liquid-phase chlorination of dichlorobutene isomers.[\[4\]](#)

Protocol: Synthesis from 3,4-dichloro-1-butene

- Reaction Setup: A reactant solution containing 3,4-dichloro-1-butene is charged into a suitable reaction vessel.[\[10\]](#) The inner surface of the vessel should be made of a material resistant to chlorine and HCl, such as glass or appropriately lined metal.[\[10\]](#)

- Chlorination: Chlorine gas is introduced directly into the reactant solution.[4][10] The reaction is typically carried out in the liquid phase.
- Temperature Control: The reaction temperature is maintained between 50°C and 100°C.[11] Operating above 70°C keeps the desired meso-isomer in a liquid state, which can be advantageous.[11]
- Reaction Control: To favor the formation of the meso-isomer and minimize the production of higher chlorinated by-products, it is crucial to maintain a low concentration of chlorine throughout the reaction.[4][11] This can be achieved by controlling the rate of chlorine addition.
- Workup and Purification: After the reaction is complete, the mixture is purged with an inert gas to remove any unreacted chlorine.[11] The product mixture contains the meso-isomer, the dl-isomer, and more highly chlorinated byproducts.[11]
- Crystallization: The desired meso-**1,2,3,4-tetrachlorobutane** can be crystallized from the solution by adding a solvent like isopropyl alcohol and cooling the mixture.[11] The crystals are then filtered and washed to yield a high-purity product.[11]

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Caption: Experimental workflow for synthesis.

Analytical Methods

A variety of analytical techniques are employed to characterize **1,2,3,4-tetrachlorobutane** and its isomers:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate the components of the reaction mixture and confirm their molecular weight and fragmentation patterns.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are critical for confirming the chemical structure and differentiating between stereoisomers by analyzing chemical shifts and coupling constants.[5][6]
- Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups and vibrational modes of the molecule.[1]
- X-ray Crystallography: This is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state, providing unambiguous stereochemical assignments and detailed geometric data for the meso-isomer.[5]
- High-Performance Liquid Chromatography (HPLC): Can be used to separate the meso and racemic forms based on their differing polarities.[5]

Safety and Handling

1,2,3,4-Tetrachlorobutane is classified as harmful. The GHS signal word is "Warning".[1][4]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It is an irritant.[1][4]
- Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.

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